molecular formula C13H19ClF3NO B6199096 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-amine hydrochloride CAS No. 2680529-01-3

5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-amine hydrochloride

Cat. No.: B6199096
CAS No.: 2680529-01-3
M. Wt: 297.7
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Description

5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-amine hydrochloride is a chemical compound with the molecular formula C13H18ClF3NO It is known for its unique structure, which includes a methoxy group, a trifluoromethyl group, and an amine hydrochloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-amine hydrochloride typically involves multiple steps. One common method starts with the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable Grignard reagent to form the corresponding alcohol. This intermediate is then subjected to a series of reactions, including oxidation, reduction, and substitution, to introduce the methoxy and amine groups. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield 4-(trifluoromethyl)benzaldehyde, while reduction of the nitro group can produce 4-(trifluoromethyl)aniline .

Scientific Research Applications

5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating certain medical conditions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-amine hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

CAS No.

2680529-01-3

Molecular Formula

C13H19ClF3NO

Molecular Weight

297.7

Purity

95

Origin of Product

United States

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